molecular formula C23H27N3O3 B4971969 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4971969
M. Wt: 393.5 g/mol
InChI Key: BFGBMJMTVMCUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinedione derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and blocking the action of dopamine. This results in a decrease in the activity of the D3 receptor and a reduction in the release of dopamine. 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione also exhibits activity at the serotonin 5-HT1A receptor, where it acts as a partial agonist. This results in an increase in the activity of the 5-HT1A receptor and an increase in the release of serotonin.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the activity of the dopamine D3 receptor. 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been shown to exhibit antidepressant-like effects in animal models, which may be due to its activity at the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is that it exhibits activity at the serotonin 5-HT1A receptor, which may complicate the interpretation of results in experiments where this receptor is also involved.

Future Directions

For the study of 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione include its potential as a treatment for drug addiction and depression, as well as the development of more selective dopamine D3 receptor antagonists.

Synthesis Methods

The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-benzylpiperazine with 4-ethoxyphenylacetic acid, followed by cyclization with succinic anhydride. The resulting compound is then purified using column chromatography to obtain 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione in high purity.

Scientific Research Applications

3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. 3-(4-benzyl-1-piperazinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been shown to exhibit activity at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-2-29-20-10-8-19(9-11-20)26-22(27)16-21(23(26)28)25-14-12-24(13-15-25)17-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBMJMTVMCUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.